Isoquinolin-7-amine

描述

Contextualization within the Isoquinoline (B145761) Chemical Family

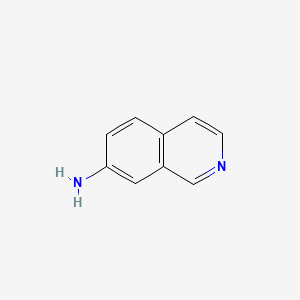

Isoquinolin-7-amine is structurally defined by an isoquinoline core with an amine group (-NH2) attached at the 7th position. ontosight.ai The parent compound, isoquinoline, is a structural isomer of quinoline (B57606), both consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. jpionline.org What distinguishes isoquinoline is the position of the nitrogen atom at the second position of the heterocyclic ring. ontosight.ai This fundamental structure is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds. jpionline.orgisroset.org The addition of an amino group at the C-7 position of the isoquinoline ring system gives rise to this compound, a compound with the chemical formula C9H8N2. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 23707-37-1 |

| Molecular Formula | C9H8N2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | DRGUQIQEUWFBDE-UHFFFAOYSA-N |

This table provides key chemical identifiers for this compound. ontosight.aisigmaaldrich.com

Significance of Substituted Isoquinolines in Chemical and Biological Sciences

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science due to the wide range of biological and physical properties exhibited by its derivatives. nih.gov The position and nature of substituents on the isoquinoline ring can dramatically influence the compound's activity. jpionline.org

Substituted isoquinolines are known to possess a broad spectrum of pharmacological activities, including:

Anticancer jpionline.orgnih.gov

Antimicrobial jpionline.orgisroset.org

Anti-inflammatory jpionline.orgnih.gov

Antiviral jpionline.org

Antimalarial jpionline.orgisroset.org

Analgesic and antipyretic jpionline.org

For instance, substitutions at the C-1, C-3, and C-4 positions have been extensively studied. nih.gov The development of novel synthetic methodologies has further expanded the accessible chemical space of substituted isoquinolines, moving beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions. isroset.orgpnas.org Modern techniques, such as palladium-catalyzed cross-coupling reactions, have enabled the synthesis of a diverse array of polysubstituted isoquinolines. pnas.org

Overview of this compound's Emerging Role in Research

While the broader family of isoquinolines is well-established, this compound itself is an area of growing research interest. Its potential applications span across medicinal chemistry and materials science. ontosight.ai The presence of the amino group at the 7-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. google.com

Research has indicated the potential of 7-aminoisoquinoline derivatives in various therapeutic areas. For example, certain 7-aminoisoquinoline compounds have been investigated for their kinase inhibitory activity, which is relevant for treating diseases like cancer and glaucoma. google.com Specifically, derivatives have been synthesized and evaluated for their ability to modulate the activity of kinases, which are crucial enzymes in cell signaling pathways. google.com

Furthermore, the photophysical properties of isoquinoline derivatives are also an active area of investigation. The introduction of electron-donating or electron-withdrawing groups can tune the fluorescence properties of the isoquinoline core, making them suitable for applications as fluorescent probes and advanced materials. rsc.org For example, a study on push-pull isoquinolines, where N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound was synthesized, highlighted its interesting photophysical profile for potential use as a polarity-sensitive fluorescent probe. rsc.org

In the realm of materials science, the conjugated system of this compound contributes to its potential use in developing new materials with specific optical and electronic properties. ontosight.aismolecule.com The synthesis of novel 7-amino-isoquinoline-5,8-dione derivatives has also been explored, with studies investigating their cytotoxic activities. niscpr.res.in

Structure

3D Structure

属性

IUPAC Name |

isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUQIQEUWFBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562696 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-37-1 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isoquinolin 7 Amine and Its Derivatives

Classical Approaches to Isoquinoline (B145761) Core Synthesis and Adaptations for Aminoisoquinolines

Traditional methods for isoquinoline synthesis have been adapted to produce amino-substituted derivatives, including isoquinolin-7-amine. These approaches often rely on the cyclization of acyclic precursors.

Bischler-Napieralski Reaction in Isoquinoline Synthesis

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. nrochemistry.comslideshare.net The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. slideshare.net Common reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org

The mechanism proceeds via an intramolecular electrophilic aromatic substitution. slideshare.net For the synthesis of a 7-substituted isoquinoline, the starting β-phenethylamine must possess a substituent at the meta-position. This substituent directs the cyclization to the para-position, yielding the desired 7-substituted product. In the context of this compound synthesis, the starting material would be a derivative of m-aminophenethylamine. Due to the reactivity of the amino group, it typically requires protection during the cyclization step.

The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide facilitates the Bischler-Napieralski reaction. nrochemistry.com For instance, the synthesis of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is achieved by treating N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃. wikipedia.org A similar strategy can be envisioned for 7-aminoisoquinoline derivatives, where a protected amino group would serve as the directing and activating group. Subsequent deprotection and aromatization of the dihydroisoquinoline intermediate would yield the final product.

| Starting Material Type | Reagents | Intermediate Product | Final Product Type |

| β-(m-acylamino)phenethylamine | POCl₃, P₂O₅ | 7-Acylamino-3,4-dihydroisoquinoline | 7-Aminoisoquinoline (after deprotection and oxidation) |

Pictet-Spengler Reaction Applications

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.com This reaction is a special case of the Mannich reaction. wikipedia.org The synthesis of this compound via this route would necessitate a subsequent dehydrogenation (aromatization) step to convert the tetrahydroisoquinoline to the fully aromatic isoquinoline.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents on the β-arylethylamine enhance the rate of cyclization. cambridge.org Therefore, a starting material such as 3-aminophenehtylamine (with a protected amino group) would be suitable for directing the cyclization to the desired position to form a 7-aminotetrahydroisoquinoline. Harsher conditions, such as refluxing in strong acids like hydrochloric acid or trifluoroacetic acid, may be required for less activated aromatic rings. wikipedia.org

Condensation of a meta-substituted (protected amino) phenethylamine (B48288) with a carbonyl compound to form a Schiff base.

Acid-catalyzed intramolecular electrophilic attack to form the tetrahydroisoquinoline ring.

Oxidation of the tetrahydroisoquinoline to the corresponding isoquinoline.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Post-reaction step |

| m-(protected-amino)phenethylamine | Aldehyde/Ketone | Protic or Lewis Acid | 7-(protected-amino)tetrahydroisoquinoline | Oxidation/Aromatization |

Pomeranz-Fritsch Reaction and its Variants

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com This method allows for the synthesis of isoquinolines that may be difficult to obtain through other classical methods. organicreactions.org

For the synthesis of this compound, a meta-substituted benzaldehyde bearing a protected amino group would be the required starting material. The reaction proceeds in two main stages: the formation of the benzalaminoacetal (a Schiff base) followed by the acid-promoted ring closure. organicreactions.org The regioselectivity of the cyclization is a critical aspect of this synthesis.

Modifications to the original Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. One such variation involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com Another modification involves the hydrogenation of the benzalaminoacetal and subsequent acid-catalyzed cyclization of the resulting amine to generate a tetrahydroisoquinoline, which would then require oxidation. thermofisher.com A further modification involves the conversion of the benzylamine to its N-tosylate, which can be cyclized in dilute mineral acid.

| Starting Aldehyde | Key Intermediate | Cyclization Condition | Product |

| m-(protected-amino)benzaldehyde | Benzalaminoacetal | Strong Acid (e.g., H₂SO₄) | 7-(protected-amino)isoquinoline |

Modern and Advanced Synthetic Protocols for this compound Scaffolds

Contemporary synthetic chemistry has introduced more versatile and efficient methods for the construction of highly substituted isoquinoline cores, which can be applied to the synthesis of this compound and its derivatives.

Convergent Assembly through Lithiated o-Tolualdehyde tert-Butylimines and Nitriles

A modern and highly versatile approach to polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.gov This method allows for the convergent assembly of the isoquinoline skeleton from multiple components in a single operation. nih.gov

The general strategy involves the metalation of an o-tolualdehyde tert-butylimine, followed by the addition of a nitrile. This leads to the formation of an eneamido anion intermediate, which can be trapped in situ with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.govharvard.edu To apply this methodology for the synthesis of this compound, one would need to start with an appropriately substituted o-tolualdehyde derivative. For instance, a 4-substituted-2-methylbenzaldehyde (where the 4-substituent is a protected amino group) could serve as the precursor to the lithiated tert-butylimine. The reaction with a chosen nitrile would then construct the isoquinoline ring system with the protected amino group at the 7-position.

| o-Tolualdehyde Derivative | Nitrile | Electrophile (optional) | Resulting Isoquinoline Substitution |

| 4-(protected-amino)-2-methylbenzaldehyde tert-butylimine | R-CN | E⁺ | 7-(protected-amino)-3-R-4-E-isoquinoline |

This method's versatility is further enhanced by the ability to modify work-up conditions to achieve further substitutional diversification. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including isoquinolines. These methods offer high efficiency and functional group tolerance. acs.org

One strategy involves the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization to form the isoquinoline core. This approach allows for the regioselective combination of readily available precursors. Another palladium-catalyzed route to substituted isoquinolines involves the coupling of aryl bromides with 2-alkynyl arylazides or 2-alkynyl benzylazides. acs.org

In a specific application leading to derivatives of this compound, a palladium-catalyzed cross-coupling reaction was employed in the synthesis of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. schenautomacao.com.br While this example leads to a quinone derivative, it highlights the utility of palladium catalysis in forming C-N bonds at the 7-position of the isoquinoline system. Further transformations could potentially lead to this compound itself.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| 7-Halo-isoquinoline derivative | Amine | Pd catalyst / Ligand | 7-Aminoisoquinoline derivative |

| Aryl bromide | 2-Alkynyl benzylazide | Pd catalyst | Polysubstituted isoquinoline |

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed processes for the synthesis of nitrogen-containing heterocycles.

Hydroamidation Reactions

Copper-catalyzed hydroamidation reactions can be employed in the synthesis of isoquinoline derivatives. While direct hydroamidation leading to this compound is not widely reported, related C-H amidation reactions highlight the potential of this methodology. For example, copper-catalyzed remote C-H amination of quinolines has been demonstrated, suggesting that similar strategies could be developed for isoquinolines. scispace.combeilstein-journals.org The synthesis of 7-amido indolines via Cp*Co(III)-catalyzed C-H bond amidation also points towards the feasibility of direct amidation at the C7 position of a suitable isoquinoline precursor. nih.gov

Asymmetric Allylation Methodologies

Copper-catalyzed asymmetric allylation of 3,4-dihydroisoquinolines is a valuable method for the synthesis of chiral 1-substituted tetrahydroisoquinolines. nih.gov This reaction typically involves the use of a copper catalyst with a chiral ligand to control the stereoselectivity of the addition of an allyl group to the imine intermediate. While this method focuses on substitution at the 1-position, it is a key strategy for the synthesis of various isoquinoline alkaloids. The presence of a substituent at the 7-position of the starting 3,4-dihydroisoquinoline (B110456) would be carried through to the final product.

Rhodium-Catalyzed Cascade Annulation and Oxidative Cycloaddition

Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation, have become powerful methods for the synthesis of isoquinolines and their derivatives. rsc.orgacs.org These reactions often proceed with high atom economy and functional group tolerance.

A rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with N-(pivaloyloxy)benzamides can provide access to 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org By starting with a meta-substituted N-(pivaloyloxy)benzamide, it is possible to introduce a substituent at the 7-position of the resulting isoquinolone. Subsequent chemical transformations could then be used to convert the isoquinolone to the desired this compound.

Table 3: Rhodium-Catalyzed Annulation for the Synthesis of Substituted Isoquinolones

| Benzamide Derivative | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |

| N-(pivaloyloxy)benzamide | Ethylene | [RhCpCl₂]₂ | TFE | 3,4-Dihydroisoquinolin-1(2H)-one | 96 |

| N-(pivaloyloxy)benzamide | Propyne | [RhCpCl₂]₂ | TFE | 3-Methylisoquinolin-1(2H)-one | 95 |

| 3-Methoxy-N-(pivaloyloxy)benzamide | Ethylene | [RhCp*Cl₂]₂ | TFE | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | 85 |

Note: This data is illustrative of the rhodium-catalyzed synthesis of 7-substituted isoquinolone precursors.

Nucleophilic Substitution and Rearrangement Pathways

Classical synthetic methods, including nucleophilic substitution and rearrangement reactions, remain important for the synthesis of this compound.

One of the most direct routes to this compound involves the reduction of 7-nitroisoquinoline. The nitro group can be introduced at the 7-position through electrophilic nitration of isoquinoline, although this can often lead to a mixture of isomers. The subsequent reduction of the nitro group to an amine is typically achieved with high efficiency using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Another key strategy is the nucleophilic aromatic substitution (SNAr) on a 7-haloisoquinoline. nih.govnih.govkhanacademy.org A halogen atom at the 7-position can be displaced by an amino group using ammonia (B1221849) or a protected amine source, often under high temperature and pressure, or with the aid of a copper catalyst. The reactivity of the 7-haloisoquinoline towards nucleophilic attack is influenced by the nature of the halogen and the presence of other substituents on the ring.

Furthermore, classical named reactions such as the Bischler-Napieralski and Pomeranz-Fritsch reactions can be adapted to synthesize 7-substituted isoquinolines.

Bischler-Napieralski Reaction : This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com Starting with a meta-substituted phenethylamine, where the substituent is an amino group or a precursor, would lead to the formation of a 7-substituted 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.

Pomeranz-Fritsch Reaction : This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.comquimicaorganica.orgthermofisher.comorganicreactions.org The use of a meta-substituted benzaldehyde, where the substituent is a protected amino group, would result in the formation of a 7-substituted isoquinoline.

Table 4: Synthesis of 7-Substituted Isoquinolines via Classical Methods

| Reaction Type | Starting Material | Reagents | Product | Yield (%) |

| Nitration/Reduction | Isoquinoline | 1. HNO₃/H₂SO₄; 2. SnCl₂/HCl | This compound | Variable |

| Bischler-Napieralski | N-(2-(3-aminophenyl)ethyl)acetamide | POCl₃, then Pd/C | This compound | Moderate |

| Pomeranz-Fritsch | 3-Aminobenzaldehyde, Aminoacetaldehyde diethyl acetal | H₂SO₄ | This compound | Moderate |

Note: The yields for these classical reactions can vary significantly depending on the specific substrates and reaction conditions.

Amide Smiles Rearrangement for 7-Aminocoumarins

While not a direct synthesis of this compound, the Amide Smiles rearrangement offers a valuable transition-metal-free method for the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins. This strategy is relevant as it demonstrates a viable pathway for introducing an amino group at the 7-position of a heterocyclic system, a key feature of this compound. The process involves the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O → N Smiles rearrangement and amide hydrolysis.

The key rearrangement step proceeds under mild conditions, providing access to a variety of N-alkyl and N-aryl products in moderate to high yields. This method is operationally simple, utilizes inexpensive reagents, and can be performed as a one-pot process. The reaction pathway involves the formation of an N-substituted acetamide-linked coumarin, which then undergoes the intramolecular nucleophilic aromatic substitution characteristic of the Smiles rearrangement.

| Starting Material | Reagent | Product | Yield (%) |

| 7-hydroxy-4-methylcoumarin | N-phenyl-2-bromoacetamide | 7-(phenylamino)-4-methyl-2H-chromen-2-one | 85 |

| 7-hydroxy-4-methylcoumarin | N-benzyl-2-bromoacetamide | 7-(benzylamino)-4-methyl-2H-chromen-2-one | 78 |

| 7-hydroxycoumarin | N-(4-methoxyphenyl)-2-bromoacetamide | 7-((4-methoxyphenyl)amino)-2H-chromen-2-one | 92 |

Table 1: Examples of 7-Aminocoumarin Synthesis via Amide Smiles Rearrangement

Nucleophilic Tetrahedral Mechanism in Quinone Derivative Synthesis

The synthesis of quinolinequinone derivatives, which share a structural relationship with isoquinoline systems, can proceed through mechanisms involving nucleophilic attack on a quinone ring. For instance, the reaction of amines with o-quinones can occur via a Michael-type addition. This type of nucleophilic addition is fundamental in the construction of amino-substituted cyclic compounds. In the context of this compound synthesis, a hypothetical pathway could involve the nucleophilic addition of an amine to a suitable quinone precursor, leading to the formation of the amino-substituted ring system. The reaction proceeds through a tetrahedral intermediate, a common feature in nucleophilic addition reactions to carbonyl and quinone systems.

One-Pot Cyclocondensation Reactions for Polycyclic Systems

One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex polycyclic systems that may incorporate the this compound scaffold. These reactions, by combining multiple steps in a single pot, offer advantages in terms of reduced waste, time, and resources. For example, a one-pot, three-component condensation reaction can be employed to synthesize tetrahydroquinoline derivatives, which are structurally related to isoquinolines. Such a reaction might involve an amine, an aldehyde, and a compound with an active methylene (B1212753) group, proceeding through a series of condensation and cyclization steps. The development of one-pot procedures for polycyclic isoindolines has also been reported, where an in situ-generated nucleophilic isoindole is converted to an electrophilic isoindolium, which then undergoes a Pictet-Spengler-type cyclization.

Metal-Free Approaches to C-H Amination

The direct amination of C-H bonds is a powerful and increasingly popular strategy for the synthesis of amino-substituted aromatic compounds, including this compound derivatives. Metal-free approaches are particularly attractive due to their reduced cost and toxicity. One such approach involves an iodine-catalyzed aerobic oxidative C(sp³)–H amination for the synthesis of quinazolines, where tertiary amines serve as a carbon source. This highlights the potential for direct C-H functionalization to introduce an amino group onto an aromatic core. Another metal-free protocol for the construction of aminated isoquinolines involves the activation of a nitrile towards nucleophilic addition and subsequent annulation in an aqueous medium. This method is operationally simple, shows high functional group tolerance, and provides an atom-economical route to diverse aminated isoquinolines. rsc.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric hydrogenation, transfer hydrogenation, and the development of novel chiral catalysts are key strategies in this endeavor.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral substrates to form chiral products. In the context of isoquinoline derivatives, these methods are used to reduce the C=N bond of dihydroisoquinolines or the C=C bond of enamides to produce chiral tetrahydroisoquinolines.

Asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines has been explored using chiral catalysts. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the ATH of dihydroisoquinolines. While these studies have shown success with various substituted dihydroisoquinolines, achieving high enantioselectivity can be challenging, with reported enantiomeric excess (ee) values being modest in some cases. nih.govnih.gov The Noyori-type transfer hydrogenation has also been successfully applied to the enantioselective hydrogenation of imines that are precursors to chiral diamines containing an aniline (B41778) subunit, which is structurally related to this compound. nih.gov

| Substrate | Catalyst/Ligand | Product | Conversion (%) | ee (%) |

| 1-Phenyl-3,4-dihydroisoquinoline | Rhodium/(R)-CAMPY | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >99 | 69 |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | Rhodium/(R)-CAMPY | (R)-1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 65 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | Rhodium/(R)-Me-CAMPY | (R)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 62 |

Table 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines nih.gov

Chiral Catalyst Development for Enantioselective Transformations

The development of novel chiral catalysts is crucial for advancing enantioselective synthesis. Chiral phosphoric acids, for example, have been utilized as catalysts in the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. These catalysts facilitate highly enantioselective aza-Friedel–Crafts reactions of ketimines with indoles and pyrroles.

In the realm of metal-based catalysts, complexes incorporating chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, have been investigated for asymmetric transfer hydrogenation. nih.govnih.gov The design of these catalysts aims to create a chiral environment around the metal center that can effectively discriminate between the two enantiotopic faces of the substrate during the hydride transfer step. The interplay between the steric and electronic properties of the ligand and the metal center is critical for achieving high reactivity and enantioselectivity. The use of additives, such as Lewis acids, has also been shown to be beneficial in some cases, potentially by activating the substrate towards reduction. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design of Isoquinolin 7 Amine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of functional groups on the isoquinoline (B145761) core profoundly influences the molecule's interaction with biological targets. Both the position of the amino group and the substitution patterns at other positions are critical determinants of pharmacological activity.

Influence of Amino Group Position on Pharmacological Profiles

The location of the amino group on the isoquinoline ring is a key factor in defining the pharmacological properties of the compound. While direct SAR studies on isoquinolin-7-amine are part of a broader research area, the influence of substituent positioning on the isoquinoline and related quinoline (B57606) core is well-documented. For instance, in the context of antimalarial quinoline derivatives, the presence and position of an amino group can significantly affect their activity. mdpi.com Shifting the position of a nitrogen atom within the quinoline structure can drastically reduce toxicity. nih.gov

The pharmacological profile of isoquinoline derivatives can be diverse, with activities including anticancer, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.ai The position of the amino group can modulate these activities. For example, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent on the 3-amino group was a key determinant of anticancer activity. univ.kiev.ua Specifically, derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group showed the most potent anticancer effects. univ.kiev.ua

Impact of Substitution Patterns at Positions 1, 3, 4, 6, and 7 on Biological Efficacy

The biological efficacy of this compound derivatives is highly sensitive to the nature and position of substituents on the isoquinoline ring.

Position 3: Substitution at the 3-position of isoquinoline analogues has been shown to be beneficial for anticancer activity. jpionline.org For instance, 3-arylisoquinolinones with meta-substituents on the aryl ring exhibited significantly enhanced antiproliferative activity compared to their para-substituted counterparts. nih.gov This highlights the critical role of substituent placement in achieving desired biological effects.

Position 4: Substitution at the 4-position of isoquinoline has been associated with prominent antimalarial activity. jpionline.org Modifications at this position, such as the introduction of bromine or amino groups, can significantly influence pharmacological profiles. vulcanchem.com In a study on isoquinoline derivatives, further investigation at the 4-substitution led to the discovery of compounds with notable activity. mdpi.com

Position 6: In the context of ROCK-I inhibitors, 6-substituted isoquinolin-1-amine derivatives were synthesized and profiled. Fragment-based screening led to the identification of potent inhibitors, with substitutions at the 6-position playing a key role in optimizing activity. researchgate.net

Position 7: The position of the amino group at C7 is a defining feature of this compound. In related tetrahydroisoquinolines, the presence of a chloro group at position 7 and an amine at position 6 creates a scaffold with potential anticancer and neuroprotective effects. The relative position of these substituents can impact binding kinetics due to steric factors.

Rational Drug Design Strategies Incorporating this compound Scaffolds

Rational drug design leverages the understanding of SAR to create molecules with improved therapeutic properties. For this compound scaffolds, several strategies are employed to optimize lead compounds.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in lead optimization to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov This approach can lead to significant improvements in biological activity. For example, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) in a lead compound resulted in nearly equipotent DPP-4 inhibitors with improved metabolic stability. nih.gov

In the context of isoquinoline derivatives, bioisosteric replacement can be a powerful tool. For instance, replacing a hydroxyl or methoxy (B1213986) group with a fluorine atom is a frequent modification in medicinal chemistry to improve metabolic stability. chemrxiv.org The application of such strategies to the this compound scaffold could yield derivatives with enhanced drug-like properties.

Design of Hybrid Molecules and Conjugates

Hybrid molecule design involves combining two or more pharmacophores to create a single molecule with multiple pharmacological actions or improved properties. rsc.org This strategy has been successfully applied to quinoline and isoquinoline scaffolds to develop novel anticancer agents. researchgate.net For example, hybrid compounds containing a 4-aminoquinoline (B48711) moiety have been synthesized and shown to possess potent anticancer activity. researchgate.net

Conjugating isoquinoline-7-amine with other molecules, such as cytotoxic agents or moieties that target specific cells, is another promising approach. frontiersin.org For instance, conjugates of quinoline derivatives with other pharmacologically active molecules have been explored to enhance antimalarial activity. nih.gov This strategy could be adapted to this compound to develop targeted therapies.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight fragments. researchgate.netopenaccessjournals.comfrontiersin.org These fragments typically bind with low affinity, and are then optimized and grown into more potent molecules. researchgate.net This approach has been successfully used to discover inhibitors for various targets, including kinases. researchgate.net

FBDD is particularly well-suited for scaffolds like this compound. The isoquinoline core can serve as a starting fragment, which can then be elaborated with different substituents to improve binding affinity and selectivity. nih.gov For example, fragment-based screening led to the discovery of 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. researchgate.net

Computational Approaches in SAR Elucidation and Predictive Modeling

The integration of computational methods has become indispensable in modern drug discovery, providing powerful tools to understand the intricate relationships between the chemical structure of a molecule and its biological activity. researchgate.net These in silico techniques offer a cost-effective and time-efficient means to prioritize and design novel compounds before their physical synthesis and experimental testing. mdpi.com For this compound derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and the analysis of ligand efficiency metrics are pivotal in guiding the rational design of potent and optimized drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of newly designed molecules, thereby guiding the synthetic efforts towards more promising candidates. mdpi.com

In the context of isoquinoline derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for their biological activities. researchgate.net For instance, a study on 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones as inhibitors of the Lck tyrosine kinase utilized Multiple Linear Regression (MLR) and Partial Least Squares (PLS) methods to develop QSAR models. researchgate.net The resulting MLR model demonstrated a strong correlation between the observed and predicted pIC50 values, with a correlation coefficient (R²) of 0.79207 for the training set and 0.89699 for the external test set. researchgate.net This indicates the model's robustness in predicting the inhibitory potency of this class of isoquinoline derivatives. researchgate.net

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structure-activity relationships of isoquinoline-1,3-dione derivatives as inhibitors of Cyclin-Dependent Kinase 4 (CDK4). nih.gov These models, which consider the three-dimensional properties of molecules, have successfully guided the design of new, more potent inhibitors. nih.gov The statistical significance of these models, with a q² of 0.695 and r² of 0.947 for CoMFA, and a q² of 0.641 and r² of 0.933 for CoMSIA, underscores their predictive power. nih.gov

The utility of QSAR is further highlighted in the study of isoquinoline derivatives as inhibitors of the AKR1C3 enzyme, where MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors were used to develop a predictive model. japsonline.com The insights gained from such QSAR models are instrumental in the lead optimization phase of drug discovery. japsonline.com

Table 1: Exemplary QSAR Model Statistics for Isoquinoline Derivatives

| Model Type | Target | Statistical Parameter | Value | Reference |

| MLR | Lck Tyrosine Kinase | R² (training set) | 0.79207 | researchgate.net |

| MLR | Lck Tyrosine Kinase | r² (test set) | 0.89699 | researchgate.net |

| CoMFA | CDK4 | q² | 0.695 | nih.gov |

| CoMFA | CDK4 | r² | 0.947 | nih.gov |

| CoMSIA | CDK4 | q² | 0.641 | nih.gov |

| CoMSIA | CDK4 | r² | 0.933 | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. slideshare.net This technique is crucial for understanding the molecular basis of ligand-target recognition and for rationalizing the structure-activity relationships observed in a series of compounds. researchgate.net

For this compound and its derivatives, molecular docking studies have provided detailed insights into their binding modes with various biological targets. For example, in the study of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones as Lck inhibitors, docking simulations using AutoDock Vina revealed the binding conformations of these compounds within the active site of the enzyme. researchgate.net The results showed that a particular compound (compound 18) exhibited a better binding affinity compared to the co-crystallized ligand, highlighting the potential for further optimization. researchgate.net

Similarly, docking studies on isoquinoline-1,3-dione derivatives as CDK4 inhibitors helped to elucidate the key interactions between the ligands and the protein's active site. nih.gov The docking results were in agreement with the contour maps generated from the CoMFA and CoMSIA models, providing a consistent picture of the structural requirements for potent inhibition. nih.gov In another study, docking simulations of isoquinoline derivatives in the active site of cyclooxygenase-2 (COX-2) helped to rationalize their anti-inflammatory activity. researchgate.net

The power of molecular docking also lies in its ability to predict the binding modes of newly designed compounds, thereby guiding the design of molecules with improved target engagement. mdpi.comresearchgate.net For instance, docking studies on newly designed isothiazole (B42339) derivatives as HCV NS5B polymerase inhibitors confirmed their potential to bind to the allosteric site of the enzyme, with predicted binding energies lower than that of the reference drug. mdpi.com

Table 2: Illustrative Molecular Docking Results for Isoquinoline Derivatives

| Compound Series | Target Protein | Docking Software | Key Finding | Reference |

| 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones | Lck Tyrosine Kinase | AutoDock Vina | Compound 18 showed a better binding affinity than the co-crystallized ligand. | researchgate.net |

| Isoquinoline-1,3-dione derivatives | CDK4 | Surflex-dock | Docking results were consistent with 3D-QSAR contour maps, revealing binding modes. | nih.gov |

| Benzo[de] researchgate.netbiorxiv.orgsciforschenonline.orgtriazolo[5,1-a]isoquinoline derivatives | COX-2 | GOLD suite | Predicted plausible binding modes and rationalized structure-activity relationships. | researchgate.net |

| Isothiazole derivatives | HCV NS5B Polymerase | Not Specified | Designed inhibitors showed favorable binding energies in the allosteric site. | mdpi.com |

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

In the process of lead optimization, it is not sufficient to solely focus on increasing potency. Other properties such as molecular size and lipophilicity must also be carefully managed to ensure favorable pharmacokinetic and safety profiles. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics that aid medicinal chemists in this multiparameter optimization challenge. acs.org

Ligand efficiency (LE) relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms. It provides an indication of how efficiently a molecule utilizes its size to achieve potency. acs.org A higher LE value is generally desirable, as it suggests that the compound is making good use of its atomic contacts with the target. acs.org

Lipophilic efficiency (LLE), on the other hand, assesses the balance between potency and lipophilicity (logP or logD). sciforschenonline.orggardp.org It is calculated by subtracting the logP or logD from the pIC50 or pKi. sciforschenonline.org High lipophilicity can often lead to non-specific binding, off-target effects, and poor pharmacokinetic properties. gardp.org Therefore, optimizing for a higher LLE helps to ensure that potency gains are not achieved at the expense of increased lipophilicity. sciforschenonline.org

While specific LE and LLE values for this compound derivatives are not detailed in the provided search results, the general principles of these metrics are highly relevant to their development as therapeutic agents. The judicious application of LE and LLE can help to mitigate the risk of late-stage attrition due to poor drug-like properties. acs.org

Table 3: Key Efficiency Metrics in Drug Design

| Metric | Formula | Description | Importance in Optimization |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is the binding free energy and N is the number of non-hydrogen atoms) | Measures the binding energy per atom. | Helps to control molecular size and ensures efficient binding. acs.org |

| Lipophilic Efficiency (LLE) | pIC50 (or pKi) - logP (or logD) | Balances potency with lipophilicity. | Guides the design of compounds with reduced risk of non-specific binding and poor pharmacokinetics. sciforschenonline.orggardp.org |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Analysis of Isoquinolin-7-amine and its Synthesized Analogs

The structural elucidation and characterization of this compound and its synthesized analogs are accomplished through a multi-faceted spectroscopic approach. Each technique offers unique insights into the molecular architecture and properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon framework, while 2D NMR techniques, such as COSY and NOESY, are employed to establish connectivity and spatial relationships within more complex analogs. acs.orgunimi.itunimi.it

In derivatives of this compound, the chemical shifts (δ) of protons in the aromatic region provide significant structural information. For instance, in various synthesized analogs, proton signals for the isoquinoline (B145761) ring system are typically observed in the aromatic region of the ¹H NMR spectrum. mdpi.comkyoto-u.ac.jp The amino group (NH₂) protons present a characteristic signal that can be influenced by the solvent and concentration. semanticscholar.org

¹³C NMR spectra complement the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons, which are not observable by ¹H NMR. kyoto-u.ac.jpsemanticscholar.org For example, in derivatives like 7-aminoisoquinoline-5,8-quinones, the carbonyl carbons of the quinone moiety exhibit characteristic downfield shifts. semanticscholar.org The position of substituents on the isoquinoline ring can be confirmed using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Note: The following table is a compilation of representative data from various sources for different derivatives and may not correspond to a single compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |

| ¹H | 6.3 - 9.3 | s, d, m | Aromatic and heterocyclic protons. kyoto-u.ac.jpsemanticscholar.org |

| ¹H | ~7.4 | br s | Amine (NH) proton. semanticscholar.org |

| ¹³C | 103 - 163 | - | Aromatic and heterocyclic carbons. semanticscholar.org |

| ¹³C | 176 - 182 | - | Quinone carbonyl carbons in derivatives. semanticscholar.org |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogs. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

The IR spectrum of an this compound derivative will prominently feature bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. mdpi.comsemanticscholar.org The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring system give rise to a series of bands in the 1450-1620 cm⁻¹ region. cdnsciencepub.com

For analogs such as isoquinolinequinones, the IR spectra are characterized by strong absorption bands for the quinone carbonyl (C=O) groups, which typically appear between 1630 and 1690 cm⁻¹. semanticscholar.org If an ester group is present in a derivative, its C=O stretch will be found at higher wavenumbers, generally around 1720-1735 cm⁻¹. mdpi.comsemanticscholar.org

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3250 - 3450 | Medium-Strong |

| C=O Stretch (Quinone) | 1630 - 1690 | Strong |

| C=O Stretch (Ester) | 1720 - 1735 | Strong |

| C=C/C=N Stretch (Aromatic) | 1450 - 1620 | Medium-Strong |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its synthesized analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.comkyoto-u.ac.jp

Techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺, whose mass-to-charge ratio (m/z) is then measured. mdpi.comkyoto-u.ac.jp This data is critical for confirming the successful synthesis of target compounds. For example, the HRMS data for various complex derivatives of this compound have been reported to match the calculated values for their expected molecular formulas. mdpi.comprobes-drugs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile derivatives and identifying components in a mixture. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating findings from other spectroscopic methods.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectra of isoquinoline derivatives are influenced by the nature and position of substituents on the aromatic ring. researchgate.netresearchgate.net The introduction of electron-donating groups (like the amino group) and electron-withdrawing groups can create "push-pull" systems, which often results in a shift of the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift). unimi.itresearchgate.net The photophysical properties of such compounds have been studied in various solvents, revealing that solvent polarity can also affect the absorption and emission spectra. unimi.itresearchgate.net Some aminoisoquinoline derivatives have been investigated for their potential as colorimetric sensors, where a change in the absorption spectrum upon binding to a metal ion like Hg²⁺ is observed. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of light and provides complementary information, as the selection rules for Raman and IR activity differ. This technique is particularly effective for studying symmetric vibrations and bonds in non-polar environments.

The application of Raman spectroscopy has been noted in the study of systems related to isoquinoline. For instance, it has been used to unambiguously identify the N=N stretching frequency in metal-arylazo complexes, which would be difficult to assign in IR spectra alone. cdnsciencepub.com The technique is also suitable for characterizing surfaces, such as those modified with isoquinoline derivatives for sensor applications. bvsalud.orgarchive.org Although detailed Raman spectra for this compound itself are not widely reported in the surveyed literature, the technique's utility in analyzing the vibrational characteristics of related and more complex systems is established. usach.cl

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are indispensable tools for elucidating the structural and electronic properties of molecules. These theoretical methods provide insights that complement and guide experimental findings.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. mdpi.com It is widely used to determine a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms in space. psu.edu This is achieved by finding the minimum energy structure on the potential energy surface. faccts.de Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which describes the mathematical representation of the atomic orbitals. faccts.detandfonline.com

For this compound, DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles of its ground state structure. For instance, the geometry of the fused bicyclic isoquinoline core and the orientation of the amine group at position 7 would be determined. The results of such calculations, while not found specifically for this compound in the reviewed literature, are comparable to those for the parent isoquinoline molecule. tandfonline.com DFT has been shown to provide excellent agreement between calculated and experimental structural parameters for related heterocyclic compounds. researchgate.net The optimization process ensures the final geometry is a true minimum by confirming the absence of imaginary frequencies in a subsequent vibrational analysis. faccts.descirp.org

Table 1: Representative Optimized Geometrical Parameters for an Aromatic Amine (2-amino-5-chloropyridine) using DFT (Note: Data for a related aromatic amine is used to illustrate typical DFT outputs.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-NH₂ | 1.38 Å |

| Bond Length | N-H (sym) | 1.01 Å |

| Bond Length | N-H (asym) | 1.01 Å |

| Bond Angle | H-N-H | 116.5° |

| Dihedral Angle | C-C-N-H | ~180° |

| Data derived from studies on similar aromatic amine structures to illustrate typical computational outputs. core.ac.uk |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small gap indicates a molecule is more reactive. edu.krd

For this compound, the electron-donating amine group is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the parent isoquinoline. This would suggest increased reactivity, particularly towards electrophiles. DFT calculations for the parent isoquinoline molecule have reported a HOMO-LUMO energy gap of approximately 3.78 eV. tandfonline.com From these energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ), which further quantify the molecule's reactivity. scirp.orgedu.krd

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for Isoquinoline (Note: Data for the parent isoquinoline is presented as a baseline.)

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -5.581 tandfonline.com |

| LUMO Energy | ELUMO | - | -1.801 tandfonline.com |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.78 tandfonline.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.89 tandfonline.com |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.691 |

| Electronegativity | χ | -μ | 3.691 |

| Chemical Softness | S | 1 / (2η) | 0.264 |

| Calculated using data from reference tandfonline.com. |

Theoretical calculations are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. nih.gov DFT methods can accurately compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. scholarsresearchlibrary.comahievran.edu.tr

Calculated vibrational spectra are typically scaled to correct for anharmonicity and other systematic errors in the computational methods. scholarsresearchlibrary.comahievran.edu.tr For aromatic amines, characteristic N-H stretching vibrations are expected in the 3500–3000 cm⁻¹ region, while scissoring and wagging modes appear at lower frequencies. core.ac.uk Theoretical calculations for this compound would help assign the specific vibrational modes observed in its experimental IR and Raman spectra.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹³C and ¹H chemical shifts. rsc.orgresearchgate.net Studies on polychloro-isoquinolines have demonstrated that computational methods can predict ¹³C chemical shifts with high accuracy (less than ± 1 ppm error). nih.gov Such calculations for this compound would be invaluable for assigning its NMR signals and confirming its structure, especially for the complex pattern of signals in the aromatic region. researchgate.net

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the entire reaction pathway. acs.org DFT calculations can locate transition state structures and calculate their energies, which correspond to the activation barriers of a reaction.

For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent functionalization reactions. For example, computational studies on isoquinoline synthesis have explored various pathways, including the Larock synthesis and oxidative cyclization, clarifying the roles of catalysts and intermediates. acs.orgacs.org Theoretical investigations into electrophilic aromatic substitution on this compound would reveal the regioselectivity, predicting whether substitution occurs on the benzene (B151609) or pyridine (B92270) ring, guided by the activating effect of the amine group. Studies on related systems have shown that such reactions can proceed through ionic or radical pathways. acs.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. uleth.ca A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric parameters. uleth.ca By systematically varying specific dihedral angles (a process known as a potential energy surface scan or torsion scan), one can identify stable conformers (local minima) and the energy barriers to rotation between them (saddle points or transition states). uni-muenchen.de

Electrochemical Characterization and Redox Properties

Electrochemical techniques are used to study the redox behavior of molecules, providing information on their ability to gain or lose electrons. Cyclic voltammetry (CV) is a primary method for this characterization, where the current is measured as the potential is swept linearly in a cyclic manner. oroboros.at

The electrochemical properties of isoquinoline derivatives are of significant interest. Studies on 7-aminoisoquinoline-5,8-quinones have used cyclic voltammetry to determine their redox properties. researchgate.netnih.gov These studies typically involve measuring the potential at which oxidation and reduction peaks occur. researchgate.net For a reversible one-electron process, the half-wave potential (E₁/₂) is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.

For this compound, the amine group, being an electron-donating group, would be expected to facilitate oxidation, resulting in a lower oxidation potential compared to unsubstituted isoquinoline. The redox process would likely involve the formation of a radical cation upon oxidation. The specific potentials and the reversibility of the redox events can be determined from the voltammogram. In related isoquinoline-1-oxidoreductase enzymes, midpoint potentials for various redox centers have been determined, highlighting the diverse electrochemical behavior within the isoquinoline family. nih.gov

Table 3: Representative Electrochemical Data for an Isoquinoline Derivative (Note: Data for a related 7-aminoisoquinoline-5,8-quinone derivative is used for illustration.)

| Compound | EpcI (V) | EpaI (V) | E₁/₂I (V) |

| 7-phenylaminoisoquinoline-5,8-quinone | -0.63 | -0.55 | -0.59 |

| Data represents the first redox couple (quinone/semiquinone) measured in acetonitrile. researchgate.net |

Applications in Catalysis

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry, offering an alternative to traditional metal-based catalysts. numberanalytics.commdpi.com Aminoisoquinoline derivatives are notable in this context for their ability to function as Lewis bases.

Lewis base catalysis involves the donation of an electron pair from the catalyst to a substrate, thereby activating it. sioc.ac.cn Tertiary amines, pyridines, and imidazoles are common examples of Lewis base catalysts. numberanalytics.com The amino group in isoquinolin-7-amine and its derivatives allows these compounds to function as effective Lewis bases. The basicity of the amino group can be modulated by substituents on the isoquinoline (B145761) ring system, allowing for the fine-tuning of catalytic activity. umich.edu

In organocatalytic strategies, chiral Lewis bases are highly sought after for enantioselective transformations. rsc.org For instance, chiral oxazoline (B21484) ligands incorporating an isoquinoline framework have been successfully employed as Lewis base catalysts in the reduction of ketones and imines using trichlorosilane. rsc.org These catalysts activate the silicon reagent, facilitating the stereoselective transfer of a hydride to the substrate. In the reduction of certain ketimines, these systems have achieved high enantioselectivity, demonstrating the potential of the isoquinoline scaffold in designing effective chiral organocatalysts. rsc.org The development of bifunctional catalysts, where a Lewis basic site works in concert with a Lewis acidic site, has also proven to be a successful strategy, as seen in the enantioselective Reissert reaction of pyridine (B92270) derivatives using catalysts that incorporate both an aluminum Lewis acid and a Lewis basic sulfoxide (B87167) or phosphine (B1218219) sulfide. nih.gov

To bridge the gap between homogeneous and heterogeneous catalysis, organocatalysts can be immobilized on solid supports. This approach combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. researchgate.net Organoamine-functionalized mesoporous silica (B1680970), like SBA-15 (Santa Barbara Amorphous No. 15), has gained considerable attention as a support for creating powerful and reusable solid base catalysts. researchgate.netkashanu.ac.iryoutube.com

These materials are synthesized by grafting amine-containing organic groups onto the surface of mesoporous silica, which possesses a large surface area, uniform pore size, and high thermal stability. researchgate.netkashanu.ac.ir The resulting amino-functionalized silica (e.g., SBA-Pr-NH₂) acts as a heterogeneous nanocatalyst in various organic transformations. kashanu.ac.irkashanu.ac.irresearchgate.net For example, it has been effectively used in the synthesis of 9,10-diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one derivatives. kashanu.ac.irkashanu.ac.ir The key advantages of this catalytic system include its eco-friendly nature, reduced reaction times, lower temperatures, and the ability to be recovered and reused for several cycles with only a slight decrease in activity. kashanu.ac.irkashanu.ac.ir

Table 1: Reusability of SBA-Pr-NH₂ in the Synthesis of an Isoquinolin-7-one Derivative

| Run | Yield (%) |

| 1 | 87 |

| 2 | 81 |

| 3 | 77 |

| 4 | 72 |

| This table illustrates the catalyst's performance over four consecutive runs in the synthesis of a 9,10-diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one derivative. Data sourced from kashanu.ac.ir. |

Transition Metal Catalysis Involving this compound Ligands

The isoquinoline moiety is a privileged structure in the design of ligands for transition metal catalysis. researchgate.net The nitrogen atom of the heterocyclic ring serves as an excellent coordination site for metal ions. The amino group at the 7-position of this compound provides a crucial handle for synthesizing more complex, often chiral, ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions.

The creation of effective chiral ligands is central to asymmetric catalysis. Axially chiral isoquinolines have been successfully used as ligands in various asymmetric syntheses. acs.org The synthesis of these ligands often involves strategies like cross-coupling reactions or the de novo construction of the isoquinoline ring. acs.org For instance, a scalable synthesis of 8-aryl-3-formylisoquinolines has been developed, which serve as key intermediates for a new class of chiral bis-8-aryl-isoquinoline ligands. nih.govacs.org This synthesis allows for the introduction of diverse aryl groups, enabling precise tuning of the steric and electronic properties of the final ligand. acs.org The amino group of this compound can be a starting point for building such elaborate ligand structures, for example, through condensation with chiral aldehydes or ketones to form Schiff base ligands, or through N-alkylation or N-arylation reactions. thieme-connect.comthieme-connect.com

Chiral iron and manganese complexes featuring tetradentate nitrogen-based (N₄) ligands are potent catalysts for a range of oxidation reactions. acs.org Recently, a novel class of iron complexes incorporating chiral bis-8-aryl-isoquinoline bis-alkylamine ligands has been reported for asymmetric oxidation. nih.govacs.org These catalysts have demonstrated high efficiency and enantioselectivity in the epoxidation and hydroxy carbonylation of conjugated alkenes, using hydrogen peroxide as a green oxidant. nih.govacs.org The modular synthesis of the isoquinoline ligands allows for systematic modification of the catalyst's structure to optimize its performance for specific substrates and reactions. acs.org The success of these systems highlights the potential for developing new catalysts based on the isoquinoline framework for challenging oxidative transformations. acs.org

Table 2: Performance of a Chiral Iron-Isoquinoline Catalyst in Asymmetric Allylation

| Substrate | Product | Reaction Type | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl aldehyde | 1-phenylbut-3-en-1-ol | Asymmetric Allylation | 84 | 90:10 |

| This table shows the catalytic performance of an axially chiral isoquinoline N-oxide, derived from a multi-step synthesis, in the asymmetric allylation of an aldehyde. Data sourced from acs.org. |

Oxidative coupling reactions, which form new bonds through the formal removal of two hydrogen atoms, are a powerful tool in organic synthesis. chigroup.site Isoquinoline-based ligands have found utility in this area as well. For example, iron complexes with bisquinolyldiamine ligands, which share structural motifs with potential derivatives of this compound, have been used to catalyze the asymmetric oxidative homo-coupling of 2-naphthols to produce enantioenriched 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. researchgate.net Furthermore, the development of catalysts for the cross-dehydrogenative coupling (CDC) of tertiary amines with aldehydes has been an area of significant interest. chigroup.site While early systems provided racemic products, the potential for developing enantioselective versions using chiral ligands based on scaffolds like isoquinoline is an active area of research. chigroup.site The modular nature of the iron catalysts with bis-8-aryl-isoquinoline ligands also makes them promising candidates for exploration in oxidative coupling reactions. acs.org

Photoredox Catalysis for Amine Functionalization (e.g., iminium ions, α-amino radicals)

Visible light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the activation and functionalization of amines. beilstein-journals.orgnih.gov This approach utilizes photocatalysts that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with amine substrates. princeton.edu For isoquinoline derivatives, particularly N-aryl tetrahydroisoquinolines which serve as structural surrogates for understanding the reactivity of compounds like this compound, this process initiates the formation of highly reactive intermediates, enabling a variety of carbon-carbon and carbon-heteroatom bond formations at the position alpha to the nitrogen atom. nih.govnih.gov

The process typically begins with the single-electron oxidation of the tertiary amine by the photoexcited catalyst (e.g., a Ruthenium or Iridium complex) to generate a high-energy amine radical cation. beilstein-journals.orgacs.org This intermediate is a pivotal branch point, leading to two main reactive species: the iminium ion and the α-amino radical. beilstein-journals.orgthieme-connect.de The specific pathway taken depends on the reaction conditions and the subsequent steps designed to intercept these intermediates.

Generation and Reactivity of Iminium Ions

One major pathway involves the conversion of the amine radical cation into an electrophilic iminium ion. acs.org This transformation can proceed through a second oxidation step, often facilitated by a stoichiometric oxidant like oxygen or a chemical oxidant, followed by deprotonation. beilstein-journals.orgmdpi.com Alternatively, a hydrogen atom abstraction from the α-carbon of the radical cation can directly yield the iminium ion. beilstein-journals.org

Once formed, these iminium ions are potent electrophiles that can be trapped by a wide range of nucleophiles. mdpi.com This has been extensively demonstrated in reactions involving tetrahydroisoquinoline scaffolds. For instance, in the photoredox-catalyzed aza-Henry reaction, an iminium ion generated from an N-aryltetrahydroisoquinoline is intercepted by a nitronate anion to form a new C-C bond. beilstein-journals.orgacs.org Similarly, dual catalytic systems combining photoredox and Lewis base catalysis allow for the in-situ generation of enamine nucleophiles that add to the photochemically produced iminium ion, resulting in Mannich-type products. beilstein-journals.org The efficiency of these transformations can be sensitive to the reaction conditions, with factors like the choice of oxidant and solvent playing a crucial role. nih.gov

Generation and Reactivity of α-Amino Radicals

An alternative and equally significant pathway from the amine radical cation is the formation of a nucleophilic α-amino radical. princeton.edunih.gov This occurs via deprotonation at the α-carbon, a process often facilitated by a weak base. acs.org The resulting α-amino radical is a strongly reducing species that can engage in a variety of bond-forming reactions. acs.org

This intermediate can be trapped by electron-deficient alkenes (Michael acceptors) in radical addition reactions. acs.orgacs.org The efficiency and rate of these reactions can be dramatically improved by the addition of a Brønsted acid co-catalyst, which aids in the key transformation steps. acs.org α-Amino radicals can also participate in radical-radical coupling reactions. princeton.edu For example, a protocol for the direct arylation of α-amino C–H bonds involves the coupling of the photogenerated α-amino radical with a cyanoarene radical anion. princeton.eduacs.org These methods provide a direct route to functionalize the C-H bond adjacent to the amine nitrogen, a transformation that is challenging to achieve with traditional methods. princeton.edu

The table below summarizes representative examples of amine functionalization via photoredox catalysis, using N-aryl tetrahydroisoquinolines as model substrates to illustrate the principles applicable to this compound systems.

Table 1: Examples of Photoredox-Catalyzed Functionalization of N-Aryl Tetrahydroisoquinolines

This table is interactive. You can sort and filter the data.

| Substrate (Amine) | Coupling Partner (Nucleophile/Acceptor) | Key Intermediate | Photocatalyst | Additive/Oxidant | Product Type | Yield (%) | Reference |

| N-Phenyltetrahydroisoquinoline | Nitromethane | Iminium Ion | Ru(bpy)₃Cl₂ | Oxygen | aza-Henry Adduct | 85 | beilstein-journals.org |

| N-Phenyltetrahydroisoquinoline | Diethyl malonate | Iminium Ion | Ru(bpy)₃Cl₂ | Oxygen | Mannich-type Adduct | 91 | beilstein-journals.org |

| N-Phenyltetrahydroisoquinoline | Methyl Methacrylate | α-Amino Radical | Ru(bpy)₃Cl₂ | TFA | Radical Addition Adduct | 93 | acs.org |

| N-(p-Methoxyphenyl)tetrahydroisoquinoline | Methyl Acrylate | α-Amino Radical | Ru(bpy)₃Cl₂ | TFA | Radical Addition Adduct | 95 | acs.org |

| N-Boc-tetrahydroisoquinoline | 1,1-Diphenylethylene | α-Carbamyl Radical | Acridinium catalyst | None | α-Functionalized Amine | 88 | acs.org |

| N,N-Dimethylaniline | Acrylonitrile | α-Amino Radical | Ru(bpy)₃Cl₂ | None | γ-Amino Nitrile | High | acs.org |

| N-Phenylpyrrolidine | Phenyl vinyl sulfone | α-Amino Radical | Ir(ppy)₂(dtbbpy)PF₆ | None | Allylic Amine | 94 | nih.gov |

Applications in Materials Science

Luminescent and Optoelectronic Materials

The isoquinoline (B145761) scaffold, particularly when functionalized with an amino group at the 7-position, provides a platform for designing molecules with tailored photophysical properties. These properties are central to their application in luminescent and optoelectronic devices.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated state. ust.hk This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated form, which blocks non-radiative decay pathways and promotes radiative emission. ust.hk

Molecules based on the isoquinoline structure have been shown to exhibit AIE properties. sioc-journal.cn While direct studies on the AIE characteristics of isoquinolin-7-amine itself are not extensively detailed, the broader class of isoquinoline derivatives serves as a basis for its potential in this area. sioc-journal.cn The AIE phenomenon is critical for applications in chemistry, biosensing, cell imaging, and organic light-emitting diodes (OLEDs) due to the excellent spectral properties of AIE-active molecules. sioc-journal.cn The development of AIE luminogens has led to innovative applications, such as chemosensors for detecting various analytes. frontiersin.org

The fluorescent properties of isoquinoline derivatives make them suitable candidates for the development of fluorescent sensors. For instance, isoquinoline-derivatized tris(2-pyridylmethyl)amines have been synthesized and investigated as fluorescent zinc sensors. rsc.org These sensors exhibit enhanced fluorescence upon binding with Zn2+ ions, demonstrating selectivity over other metal ions like Cd2+. rsc.orgacs.org The introduction of substituents, such as a methoxy (B1213986) group, can further enhance the fluorescence quantum yield, making them applicable for fluorescence microscopy in living cells. rsc.org

Derivatives of 8-aminoquinoline, a structural isomer of this compound, have also been extensively studied for their fluorescence sensing capabilities, particularly for the detection of zinc ions. mdpi.com The underlying mechanism often involves photoinduced electron transfer (PET) or internal charge transfer (ICT). mdpi.com Given the structural similarities, this compound holds promise as a core structure for designing novel fluorescent probes for various ions and small molecules. rsc.org Furthermore, isoquinoline derivatives have been utilized in the context of light sources, for example, in visible-light-photocatalyzed reactions where LEDs are used as the light source. researchgate.netcore.ac.uk

Corrosion Inhibition Properties

This compound and its derivatives have shown potential as effective corrosion inhibitors for metals, particularly steel, in acidic environments. researchgate.netbiointerfaceresearch.com Corrosion is a significant issue in various industries, including oil and gas, where acidic solutions are used for processes like pickling and acidizing. asrjetsjournal.orgrsc.org Organic compounds containing heteroatoms like nitrogen and π-electrons in their structure are known to be effective corrosion inhibitors. najah.edubioline.org.br

These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. biointerfaceresearch.comnajah.edu The efficiency of inhibition typically increases with the concentration of the inhibitor. researchgate.netasrjetsjournal.org Studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. biointerfaceresearch.comasrjetsjournal.orgnajah.edu The adsorption process is influenced by the molecular structure, the nature of the metal surface, and the corrosive environment. asrjetsjournal.org The presence of the amino group and the aromatic isoquinoline ring in this compound makes it a strong candidate for forming a stable adsorbed layer on metal surfaces, thus providing excellent corrosion protection. researchgate.netmdpi.com

Table 1: Corrosion Inhibition Efficiency of Quinoline Derivatives This table is representative of the performance of related compounds, suggesting the potential of this compound.